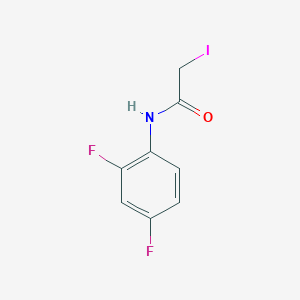

N-(2,4-difluorophenyl)-2-iodoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fo24 , is a chemical compound with the molecular formula C13H8F3N1O1. It was synthesized through a condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluoroaniline, resulting in a high yield of 87% . Fo24 stands out as the second regular tri-fluorinated benzamide, contrasting with more common difluorinated and tetra-fluorinated analogues.

Preparation Methods

The synthetic route for Fo24 involves the following steps:

Condensation Reaction: 2-fluorobenzoyl chloride reacts with 2,4-difluoroaniline to form Fo24.

Solvent and Conditions: The reaction is typically carried out in CHCl at room temperature.

Chemical Reactions Analysis

Fo24 can undergo various chemical reactions, including:

Aromatic Substitution: Due to the presence of fluorine atoms, Fo24 is susceptible to electrophilic aromatic substitution reactions.

Reduction: Fo24 may be reduced using appropriate reagents.

Halogenation: Further halogenation reactions can modify its structure.

Common reagents include Lewis acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-iodoacetamide exhibit significant cytotoxic effects against various cancer cell lines. The difluorophenyl group may enhance binding affinity to biological targets, which is crucial for developing effective anticancer agents.

2. Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of enzymes involved in cancer progression. The structural modifications associated with the difluorophenyl group can influence the compound's interaction with specific enzymes or receptors, leading to varied biological activities.

Interaction Studies

Binding Affinity

Studies on this compound often involve assessing its binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions. Understanding these binding dynamics is essential for optimizing the compound's efficacy.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-fluorophenyl)-2-bromoacetamide | Fluorine instead of two fluorines; bromine | Moderate cytotoxicity |

| N-(4-fluorophenyl)-2-chloroacetamide | Chlorine instead of iodine; para-substitution | Potential anti-cancer activity |

| N-(3,5-dichlorophenyl)-2-iodoacetamide | Dichlorination increases reactivity | Enhanced potency against targets |

| N-(phenyl)-2-bromoacetamide | Simple phenyl group; bromine as leaving group | Varied activity based on substitutions |

This comparative analysis highlights how variations in halogenation and substitution patterns can influence both chemical reactivity and biological activity, underscoring the uniqueness of this compound within its class.

Case Studies

Several studies have documented the synthesis and evaluation of derivatives of this compound:

Synthesis Methods

The synthesis of this compound can be achieved through various methods including nucleophilic substitution reactions involving iodoacetyl derivatives. The choice of synthetic route often influences the yield and purity of the final product.

Biological Evaluation

In vitro studies have demonstrated that derivatives based on this compound exhibit significant cytotoxicity against specific cancer cell lines. For instance, one study reported that modifications to the amide nitrogen could enhance the compound's ability to induce apoptosis in malignant cells .

Mechanism of Action

The exact mechanism by which Fo24 exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Fo24 stands out among fluorinated benzamides. Other related compounds include:

Fo23: An isomer with 2,3-difluorination .

2,4-Difluoroacetanilide: A closely related compound .

2-Chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide: Another derivative .

Biological Activity

N-(2,4-difluorophenyl)-2-iodoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis and Structural Characteristics

This compound is synthesized through a multi-step process involving the introduction of fluorine and iodine substituents on the aromatic ring and acetamide functional group. The presence of these halogen atoms is significant as they can enhance the compound's lipophilicity and biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing difluorophenyl groups have shown cytotoxic effects against various cancer cell lines. A notable example includes a study where fluorinated derivatives were evaluated for their ability to inhibit glycolysis in glioblastoma multiforme (GBM) cells, leading to promising results in terms of reduced cell viability and increased apoptosis rates .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 0.25 | Induction of apoptosis |

| This compound | HeLa (Cervical) | 0.15 | Cell cycle arrest in G2/M phase |

| Related fluorinated compound | GBM | 0.10 | Inhibition of hexokinase |

The biological activity of this compound may be attributed to its interaction with key metabolic pathways in cancer cells. Similar compounds have been shown to inhibit enzymes such as hexokinase, which plays a crucial role in glycolysis. This inhibition disrupts the energy metabolism of cancer cells, leading to reduced proliferation and increased apoptosis .

Case Studies

Several case studies have highlighted the efficacy of fluorinated compounds in various therapeutic contexts:

- Case Study on Glioblastoma Multiforme : A study demonstrated that halogenated analogs of glucose effectively inhibited glycolysis in GBM cells. The fluorinated derivatives exhibited lower IC50 values compared to their non-fluorinated counterparts, suggesting enhanced potency due to improved binding affinity for hexokinase .

- Antiproliferative Effects : In another investigation, this compound was tested against different tumor cell lines. The results indicated significant antiproliferative effects, particularly in cells with high metabolic rates, reinforcing the potential use of this compound as an anticancer agent .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has not been extensively characterized; however, studies on related compounds suggest that modifications in the structure can lead to variations in metabolic stability and bioavailability. For instance, the introduction of halogen atoms can affect liver metabolism and overall clearance rates .

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Bioavailability | TBD |

| Half-life | TBD |

| Metabolism | Hepatic |

Properties

Molecular Formula |

C8H6F2INO |

|---|---|

Molecular Weight |

297.04 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-2-iodoacetamide |

InChI |

InChI=1S/C8H6F2INO/c9-5-1-2-7(6(10)3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13) |

InChI Key |

DFJSRRQULBWNCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CI |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.